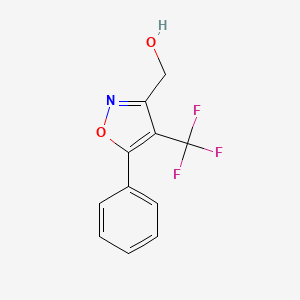
(5-Phenyl-4-(trifluoromethyl)isoxazol-3-yl)methanol
Cat. No. B8411292
M. Wt: 243.18 g/mol
InChI Key: NQIADGVYAZLLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216972B2
Procedure details


To a solution of 5-phenyl-4-(trifluoromethyl)isoxazole-3-carboxylic acid (Intermediate 1-5D, 3.0 g, 11.7 mmol) in THF (20 mL) at 0° C. was added N-methylmorpholine (1.92 mL, 17.5 mmol) followed by isobutyl chloroformate (2.30 mL, 17.5 mmol) via syringe over 5 min. The resulting suspension was stirred at 0° C. for 15 min. The suspension was then added to a suspension of sodium borohydride (0.794 g, 21.0 mmol) in THF (40 mL) and methanol (12 mL) at −78° C. via a 10 mL syringe. During the addition, frothing was observed. The reaction mixture was stirred for 60 min. The reaction mixture was slowly warmed to approximately −20° C. and quenched with a 20 mL of a 1:9 mixture of acetic acid in water. The reaction mixture was then stirred at room temperature for 60 min. The solvent was removed under reduced pressure, and the residue was diluted with ethyl acetate (120 mL), washed with water (20 mL), saturated aqueous solution of sodium bicarbonate (2×20 mL) and brine (20 mL). The organic layer was collected, the aqueous layers were back-extracted with ethyl acetate (100 mL), and the combined organic layers were dried over anhydrous sodium sulfate. Concentration under reduced pressure followed by purification by flash silica gel chromatography using a mixture of ethyl acetate in hexane (1% to load; 5%-9%-12%) afforded (5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)methanol (1.79 g, 7.36 mmol, 63% yield) as a clear, colorless oil. The compound had an HPLC ret. time=2.02 min. (condition A); LC/MS M+1=243.8.
Name
5-phenyl-4-(trifluoromethyl)isoxazole-3-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One

Name
Intermediate 1-5D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[O:11][N:10]=[C:9]([C:12](O)=[O:13])[C:8]=2[C:15]([F:18])([F:17])[F:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN1CCOCC1.ClC(OCC(C)C)=O.[BH4-].[Na+]>C1COCC1.CO>[C:1]1([C:7]2[O:11][N:10]=[C:9]([CH2:12][OH:13])[C:8]=2[C:15]([F:17])([F:18])[F:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
5-phenyl-4-(trifluoromethyl)isoxazole-3-carboxylic acid
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=NO1)C(=O)O)C(F)(F)F
|
|
Name
|
Intermediate 1-5D
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=NO1)C(=O)O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
1.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.794 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred at 0° C. for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition, frothing
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 60 min
|
|
Duration
|
60 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was slowly warmed to approximately −20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with a 20 mL of a 1:9 mixture of acetic acid in water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at room temperature for 60 min
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with ethyl acetate (120 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (20 mL), saturated aqueous solution of sodium bicarbonate (2×20 mL) and brine (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layers were back-extracted with ethyl acetate (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by purification by flash silica gel chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of ethyl acetate in hexane (1% to load; 5%-9%-12%)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=NO1)CO)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 7.36 mmol | |
| AMOUNT: MASS | 1.79 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
